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molecular formula C8H10N2OS B073302 (2-Methoxyphenyl)thiourea CAS No. 1516-37-6

(2-Methoxyphenyl)thiourea

Cat. No. B073302
M. Wt: 182.25 g/mol
InChI Key: HXCHZMHFZXNFIX-UHFFFAOYSA-N
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Patent
US05424431

Procedure details

To 50 ml of acetone were added 2.46 g of o-anisidine and 3.75 g of benzoyl isothiocyanate, and the mixture is stirred under reflux for 2 hours and, then, allowed to stand overnight in a refrigerator at 5° C. The resulting crystals were collected by filtration, washed with cold acetone and dried under reduced pressure. The crystals were added to 50 ml of 30% methylamine-methanol and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated to dryness under reduced pressure, and the residue was washed with ethanol-ethyl acetate and dried under reduced pressure. The procedure provided 2.08 g of N-(o-methoxyphenyl)thiourea.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.C([N:18]=[C:19]=[S:20])(=O)C1C=CC=CC=1>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:19]([NH2:18])=[S:20]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with cold acetone
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
The crystals were added to 50 ml of 30% methylamine-methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethanol-ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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